

# Application Notes and Protocols for the Analytical Method Development of Levamlodipine Besylate

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## Compound of Interest

Compound Name: *Levamlodipine besylate*

Cat. No.: *B192988*

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## Introduction

Levamlodipine, the S-enantiomer of amlodipine, is a potent calcium channel blocker used in the management of hypertension and angina pectoris. As the pharmacologically active isomer, its accurate and precise quantification in bulk drug and pharmaceutical dosage forms is critical for ensuring safety and efficacy. This document provides detailed application notes and protocols for the analytical method development and validation of **levamlodipine besylate** using High-Performance Liquid Chromatography (HPLC), and Ultraviolet (UV) Spectrophotometry. These methods are essential for quality control, stability studies, and formulation development. The protocols are established in accordance with International Council for Harmonisation (ICH) guidelines.

## High-Performance Liquid Chromatography (HPLC) Method

An accurate and precise HPLC analytical method has been validated for the determination of Amlodipine besylate in pharmaceutical dosage forms.<sup>[1]</sup> This method is suitable for routine quality control analysis.

## Experimental Protocol

### 1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible detector. A Shimadzu HPLC system (LC-2010 CHT) is a suitable example.[1]

## 2. Chromatographic Conditions:

- Column: C18 (150mm x 3.9 mm), 5 µm particle size.[1]
- Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and a pH 3.0 buffer in the ratio of 15:35:50 (v/v/v).[1]
- Flow Rate: 1.0 ml/min.[1]
- Detection Wavelength: 237 nm.[1]
- Injection Volume: 20 µl.
- Column Temperature: 30°C.[2]

## 3. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh and dissolve 25 mg of **levamlodipine besylate** working standard in the mobile phase in a 25 ml volumetric flask to obtain a concentration of 1000 µg/ml.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 35-105 µg/ml.[1]
- Sample Preparation: For tablet dosage forms, weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of **levamlodipine besylate** into a 25 ml volumetric flask. Add about 15 ml of mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.

## 4. Method Validation Parameters:

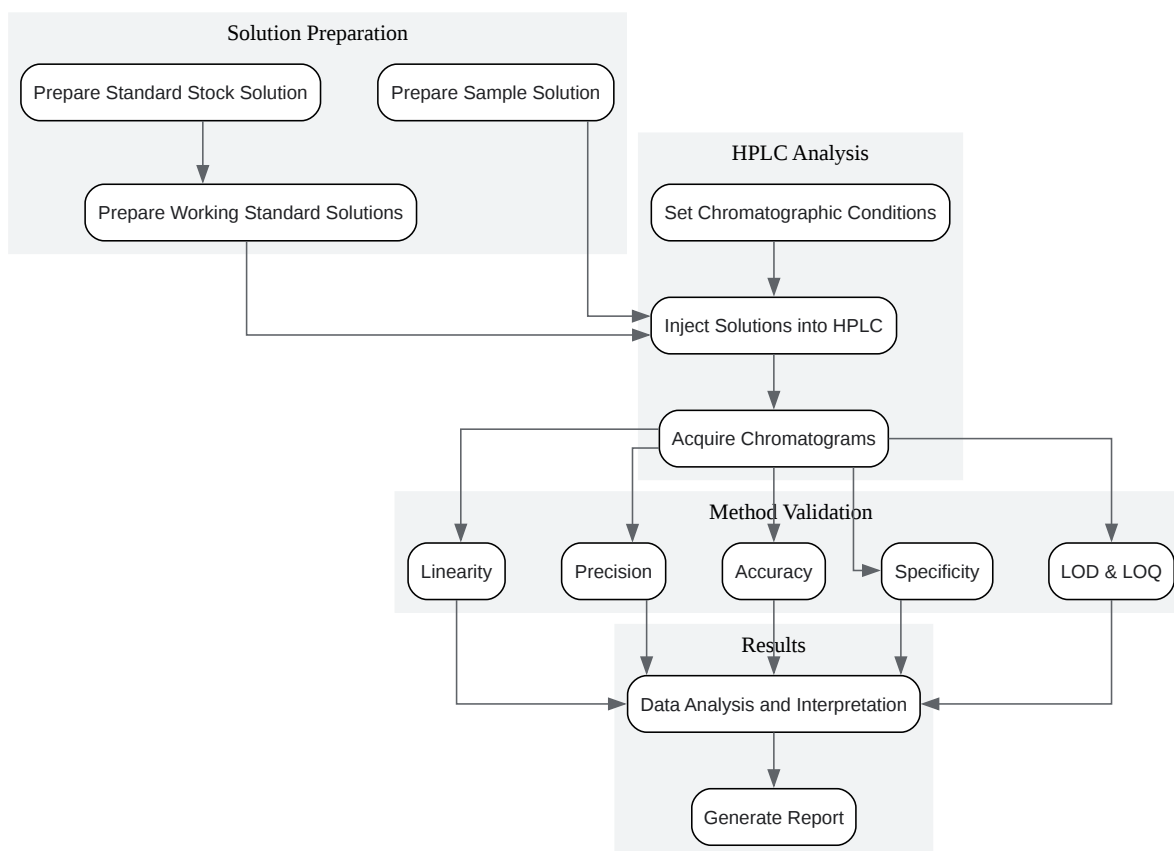
- Linearity: Analyze the working standard solutions in the concentration range of 35-105 µg/ml and construct a calibration curve by plotting peak area against concentration.[1]
- Precision:

- System Precision: Inject the standard solution six times and calculate the % RSD of the peak areas.
- Method Precision: Analyze six different sample preparations and calculate the % RSD of the assay values.[\[1\]](#)
- Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120%).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
- Specificity: Analyze the drug, placebo, and a mixture of the drug and placebo to ensure no interference from excipients.

## Data Presentation

Validation Parameter	Result
Linearity Range	35-105 µg/ml <a href="#">[1]</a>
Correlation Coefficient ( $R^2$ )	0.99996 <a href="#">[1]</a>
System Precision (%RSD)	0.41% <a href="#">[1]</a>
Method Precision (%RSD)	0.58% <a href="#">[1]</a>
Accuracy (% Recovery)	99.50-99.91% <a href="#">[1]</a>
Retention Time	~12.3 min <a href="#">[1]</a>

## Experimental Workflow



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HPLC Method Development and Validation Workflow

## UV-Visible Spectrophotometry Method

A simple, accurate, and precise UV-Visible spectrophotometric method for the quantification of Amlodipine Besylate in pharmaceutical formulations has been developed and validated.[3]

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer with a double beam detector.

### 2. Method Parameters:

- Solvent: Ethanol.[4]
- Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ): 360 nm.[4]
- Blank Solution: Ethanol.[4]

### 3. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh 10 mg of **levamlodipine besylate** and dissolve it in 100 ml of ethanol to get a concentration of 100  $\mu\text{g/ml}$ .
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 5-40  $\mu\text{g/ml}$ . [4]
- Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of **levamlodipine besylate** into a 100 ml volumetric flask. Add 70 ml of ethanol, sonicate for 15 minutes, and then make up the volume with ethanol. Filter the solution and dilute it further to get a final concentration within the linearity range.

### 4. Method Validation Parameters:

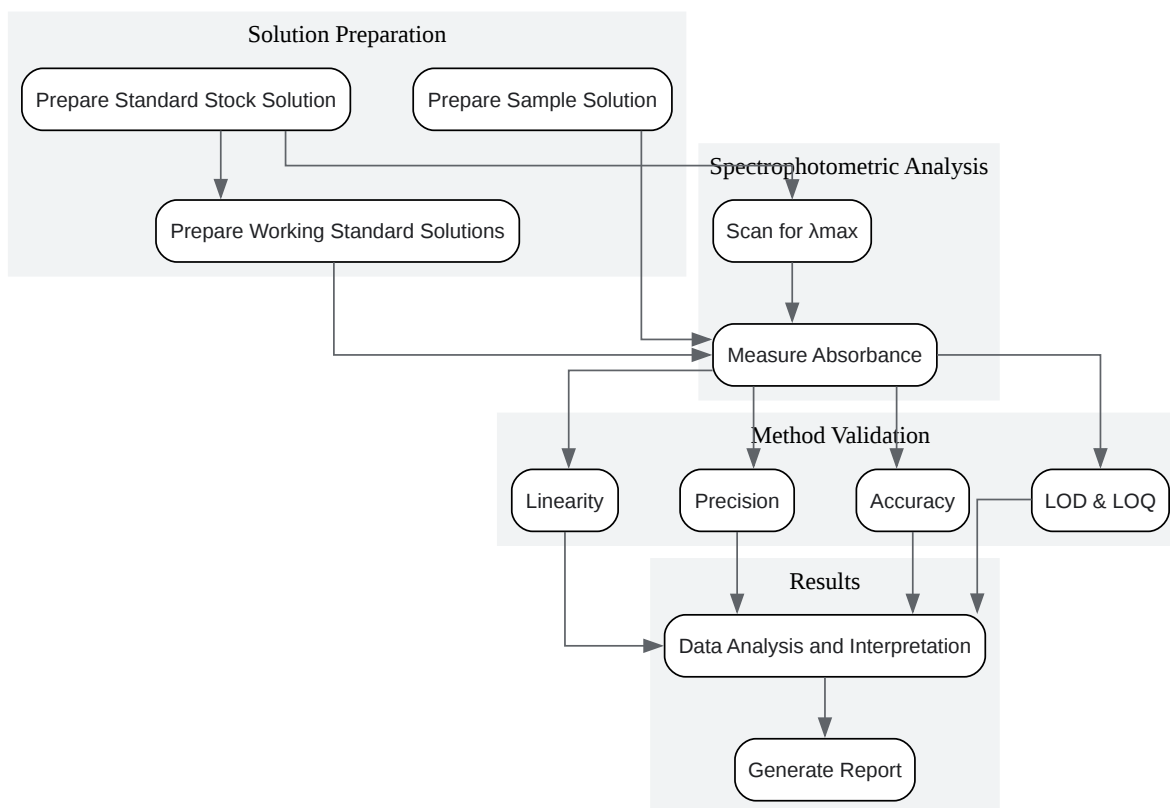
- Linearity: Measure the absorbance of the working standard solutions at 360 nm and plot a calibration curve of absorbance versus concentration.[4]
- Precision:

- Intraday Precision: Analyze the standard solution at three different concentrations three times on the same day.
- Interday Precision: Analyze the standard solution at three different concentrations on three different days.[4]
- Accuracy (Recovery): Perform recovery studies by adding known amounts of the standard drug to the placebo at three different levels (80%, 100%, 120%).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate LOD and LOQ using the standard deviation of the y-intercept and the slope of the calibration curve.[4]

## Data Presentation

Validation Parameter	Result
Wavelength ( $\lambda_{\text{max}}$ )	360 nm[4]
Linearity Range	5-40 $\mu\text{g/ml}$ [4]
Correlation Coefficient ( $R^2$ )	0.998[4]
Regression Equation	$y = 0.0136x + 0.001$ [4]
Intraday and Interday Precision (%RSD)	< 2%[4]
Accuracy (% Recovery)	98.3% - 99.2% (for two different marketed formulations)[4]
LOD	0.08123 $\mu\text{g/ml}$ [4]
LOQ	0.2461 $\mu\text{g/ml}$ [4]

## Experimental Workflow



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### UV-Visible Spectrophotometry Method Workflow

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